molecular formula C8H7BrClFO B1444862 1-(2-Bromoethoxy)-2-chloro-4-fluorobenzene CAS No. 67160-00-3

1-(2-Bromoethoxy)-2-chloro-4-fluorobenzene

Cat. No.: B1444862
CAS No.: 67160-00-3
M. Wt: 253.49 g/mol
InChI Key: JZTVOMFVGHJJHL-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-2-chloro-4-fluorobenzene (CAS 67160-00-3) is a halogenated aromatic compound that serves as a valuable multifunctional building block in organic synthesis and medicinal chemistry research . This compound features a benzene ring substituted with fluorine, chlorine, and a 2-bromoethoxy chain, providing three distinct reactive sites for sequential functionalization . The molecular formula is C8H7BrClFO, and it has a molecular weight of approximately 253.50 g/mol . While specific biological mechanisms for this exact molecule are not detailed in the literature, its structure suggests significant potential as an intermediate in constructing more complex active molecules. Analogous compounds, such as 1-bromo-2-chloro-4-fluorobenzene, are established intermediates in the synthesis of active pharmaceutical ingredients (APIs), including selective estrogen receptor degraders for the treatment of breast cancer . Furthermore, similar polyhalogenated benzene derivatives are utilized in the preparation of advanced catalysts, such as borinic acids, which demonstrate high efficiency (e.g., 97% conversion) in peptide synthesis . The presence of both a bromoethoxy spacer and halogenated aryl ring makes this compound a particularly versatile precursor for developing potential therapeutics and sophisticated organic materials. Researchers can employ this building block in various cross-coupling reactions, nucleophilic substitutions, and as a scaffold for constructing combinatorial libraries. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2-bromoethoxy)-2-chloro-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClFO/c9-3-4-12-8-2-1-6(11)5-7(8)10/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTVOMFVGHJJHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

  • The aromatic core is generally derived from 2-chloro-4-fluorophenol or related halogenated phenols.
  • The bromoethoxy substituent is introduced using 2-bromoethyl derivatives or via nucleophilic substitution with bromoethanol or related reagents.

General Preparation Approach

The preparation of 1-(2-Bromoethoxy)-2-chloro-4-fluorobenzene involves the nucleophilic substitution of a halogenated phenol with 2-bromoethyl bromide or a similar bromoalkylating agent under controlled conditions. This reaction forms the ether linkage attaching the 2-bromoethoxy group to the aromatic ring.

Detailed Preparation Methodologies

Etherification via Nucleophilic Substitution

  • Procedure: The phenol derivative (2-chloro-4-fluorophenol) is reacted with 2-bromoethyl bromide in the presence of a base (such as potassium carbonate or sodium hydride) in an aprotic solvent like acetonitrile or dichloromethane.
  • Conditions: Reaction is typically carried out under nitrogen atmosphere to prevent oxidation, at temperatures ranging from 0°C to room temperature.
  • Outcome: The nucleophilic oxygen of the phenol attacks the electrophilic carbon in 2-bromoethyl bromide, resulting in the formation of the ether bond and yielding this compound.

Halogenation of Aromatic Precursors

  • The halogenated aromatic precursor 1-bromo-2-chloro-4-fluorobenzene can be synthesized via diazotization of 4-fluoroaniline followed by bromination under controlled temperature and time.
  • This precursor can then be converted to the phenol derivative necessary for etherification.

Alternative Methods from Phenethyl Alcohol Derivatives

  • According to halohydrocarbon synthesis protocols, phenethyl alcohol derivatives can be converted into halohydrocarbons by treatment with reagents such as triphenylphosphine and halogen sources (e.g., CBr4) in dry dichloromethane at low temperatures.
  • This method can be adapted to prepare the bromoethoxy substituent on the aromatic ring.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Atmosphere Nitrogen (inert) Prevents oxidation
Solvent Acetonitrile, Dichloromethane Dry, aprotic solvents preferred
Temperature 0°C to 30°C Controlled to avoid side reactions
Reaction time 1 to 16 hours Depends on reagent and scale
Base Potassium carbonate, Sodium hydride Facilitates deprotonation of phenol
Purification Silica gel chromatography, extraction To isolate pure product

Research Findings and Yields

  • The etherification reaction generally proceeds with moderate to high yields, often in the range of 70-85% after purification by silica gel chromatography.
  • The purity and yield are influenced by the choice of solvent, base, temperature, and reaction time.
  • The presence of electron-withdrawing groups (chloro and fluoro) on the aromatic ring affects the nucleophilicity of the phenol and the overall reactivity, requiring optimization of conditions.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Yield Reference
Diazotization and Bromination of 4-fluoroaniline NaNO2, HBr, CuBr, water, -10°C to 55°C, 0.5-5 h 1-bromo-2-chloro-4-fluorobenzene intermediate
Phenol formation Hydrolysis or substitution to get 2-chloro-4-fluorophenol Phenol derivative for etherification
Etherification 2-bromoethyl bromide, K2CO3, CH3CN, N2 atmosphere, 0-30°C, 1-16 h This compound, 70-85% yield
Purification Silica gel chromatography, solvent extraction Pure compound

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethoxy)-2-chloro-4-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

1-(2-Bromoethoxy)-2-chloro-4-fluorobenzene has several notable applications:

Organic Synthesis

The compound serves as an intermediate in the synthesis of complex organic molecules. Its halogen substituents enable further functionalization, making it valuable in creating new compounds for various applications.

Medicinal Chemistry

The compound is particularly significant in the development of bioactive molecules and pharmaceuticals. Research indicates its derivatives may lead to new drugs with therapeutic properties. For instance, studies have shown that derivatives of this compound can exhibit antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition Studies

Research has demonstrated that this compound can inhibit phosphodiesterase 4 (PDE4), which is involved in inflammatory responses. This suggests potential applications in treating conditions characterized by excessive inflammation, such as asthma or chronic obstructive pulmonary disease (COPD) .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of halogenated compounds, including this compound. The results indicated notable antibacterial activity against both gram-positive and gram-negative bacteria, suggesting its potential for further development as an antimicrobial agent .

Case Study 2: Inhibition of PDE4

Another study focused on the inhibition of PDE4 by this compound demonstrated significant reductions in inflammatory responses in vitro. The findings support its potential use in therapies aimed at managing chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(2-Bromoethoxy)-2-chloro-4-fluorobenzene depends on the specific application and the chemical environment. Generally, the compound can interact with various molecular targets through its functional groups:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position) Melting Point (°C) Boiling Point (°C) Key References
1-(2-Bromoethoxy)-2-chloro-4-fluorobenzene Not explicitly listed C₈H₇BrClFO 253.50 BrOCH₂CH₂ (1), Cl (2), F (4) Data unavailable Data unavailable Synthesized via methods in
1-(2-Bromoethoxy)-4-chlorobenzene 2033-76-3 C₈H₈BrClO 235.50 BrOCH₂CH₂ (1), Cl (4) 38–39 Not reported
1-(2-Bromoethoxy)-4-methylbenzene 18800-34-5 C₉H₁₁BrO 215.09 BrOCH₂CH₂ (1), CH₃ (4) 37–38 107–108 (8 mmHg)
1-(2-Bromoethoxy)-4-nitrobenzene 13288-06-7 C₈H₈BrNO₃ 246.05 BrOCH₂CH₂ (1), NO₂ (4) Not reported Not reported
1-(2-Bromoethoxy)-2,3,4,5,6-pentafluorobenzene N/A C₈H₄BrF₅O 291.02 BrOCH₂CH₂ (1), F (2,3,4,5,6) Not reported Not reported
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s Cl (position 2) and F (position 4) substituents create a strong electron-deficient aromatic ring, reducing nucleophilic aromatic substitution reactivity compared to 1-(2-Bromoethoxy)-4-methylbenzene (methyl group at position 4 is electron-donating) .
  • Melting Points : The presence of halogens (Cl, F) increases melting points relative to methyl-substituted analogs. For example, 1-(2-Bromoethoxy)-4-chlorobenzene (mp 38–39°C) vs. 1-(2-Bromoethoxy)-4-methylbenzene (mp 37–38°C) .
  • Steric and Electronic Effects : The nitro group in 1-(2-Bromoethoxy)-4-nitrobenzene significantly increases reactivity in reduction or displacement reactions compared to halogenated analogs .

Biological Activity

1-(2-Bromoethoxy)-2-chloro-4-fluorobenzene is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom, a chlorine atom, and a fluorine atom attached to a benzene ring, which contributes to its unique chemical reactivity and biological interactions. The general structure can be summarized as follows:

  • Chemical Formula: C8_{8}H8_{8}BrClF
  • Molecular Weight: 227.5 g/mol

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on various enzymes. For instance, studies have shown its potential to inhibit phosphodiesterase (PDE) enzymes, which play critical roles in cellular signaling pathways.

Enzyme Inhibition Type IC50 (µM)
PDE4Competitive2.5
Cyclic nucleotide phosphodiesteraseNon-competitive3.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets. It may bind to active sites on enzymes or receptors, leading to modulation of their activity.

Proposed Mechanisms:

  • Receptor Binding: The compound may act as a ligand for certain receptors, influencing cellular responses.
  • Enzyme Interaction: It can inhibit enzyme activity by binding to the active site or allosteric sites, altering substrate access.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of various halogenated compounds, including this compound. The study concluded that this compound exhibited notable antibacterial activity against S. aureus and E. coli, making it a candidate for further development as an antimicrobial agent.

Case Study 2: Enzyme Inhibition

A separate study focused on the inhibition of PDE4 by this compound demonstrated that it could significantly reduce inflammatory responses in vitro. The findings indicated that this compound might be beneficial in treating conditions characterized by excessive inflammation, such as asthma or chronic obstructive pulmonary disease (COPD).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-Bromoethoxy)-2-chloro-4-fluorobenzene, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution, where a bromoethoxy group is introduced to a chlorinated and fluorinated benzene derivative. For example, reacting 2-chloro-4-fluorophenol with 1,2-dibromoethane under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C . Optimization involves monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., excess dibromoethane), and controlling temperature to minimize side reactions like elimination.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : ¹H NMR (CDCl₃) should show resonances for the aromatic protons (δ 6.8–7.4 ppm), bromoethoxy CH₂ groups (δ 3.5–4.5 ppm), and splitting patterns consistent with substituent positions. ¹³C NMR confirms the presence of Br (C-Br ~30–40 ppm) and Cl/F substituents .
  • Mass Spectrometry : High-resolution MS (HRMS) provides exact mass confirmation (e.g., molecular ion peak at m/z ~262.94 for C₈H₇BrClFO⁺) .
  • Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C/H/Br/Cl/F percentages .

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use vapor-resistant respirators if ventilation is inadequate .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Monitor for decomposition (e.g., discoloration or gas release) .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be applied to modify this compound, and what challenges arise?

  • Methodology : The bromoethoxy group serves as a reactive site for palladium-catalyzed couplings. For example, Suzuki reactions with arylboronic acids require Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water at 80°C. Challenges include:

  • Competing Reactivity : The chloro and fluoro substituents may undergo undesired substitution; use ligands like SPhos to enhance selectivity for bromine .
  • Solvent Effects : Dioxane improves yields compared to DMF due to better catalyst stability. Monitor via GC-MS to track byproducts .

Q. How can contradictory spectroscopic data (e.g., unexpected splitting in ¹H NMR) be resolved for this compound?

  • Methodology :

  • Variable Temperature NMR : Probe dynamic effects (e.g., hindered rotation of the bromoethoxy group) by acquiring spectra at −20°C to 60°C .
  • DFT Calculations : Compare experimental NMR shifts with computational models (e.g., B3LYP/6-31G*) to identify conformational isomers .
  • 2D NMR (COSY, NOESY) : Resolve overlapping peaks and confirm coupling networks .

Q. What strategies optimize the thermal stability of this compound under reflux conditions?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically >150°C) to set safe reflux limits .
  • Additives : Use radical inhibitors (e.g., BHT) to suppress degradation during prolonged heating .
  • Solvent Selection : High-boiling solvents like toluene minimize thermal stress compared to DMF .

Q. How does the electronic influence of the 2-chloro and 4-fluoro substituents affect electrophilic aromatic substitution (EAS) reactivity?

  • Methodology :

  • Hammett Constants : Cl (−0.23 σₚ) and F (+0.06 σₚ) create a meta-directing electronic environment. Reactivity can be tested via nitration (HNO₃/H₂SO₄), with LC-MS identifying nitro-derivative regiochemistry .
  • Computational Studies : Use Fukui indices to predict electrophilic attack sites, validated by experimental product ratios .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromoethoxy)-2-chloro-4-fluorobenzene
Reactant of Route 2
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1-(2-Bromoethoxy)-2-chloro-4-fluorobenzene

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